molecular formula C15H19FO2 B2663848 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid CAS No. 1831911-83-1

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid

Cat. No.: B2663848
CAS No.: 1831911-83-1
M. Wt: 250.313
InChI Key: JZJXBJLIDPBGRK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid (CAS 1831911-83-1) is a small molecule with a molecular formula of C15H19FO2 and a molecular weight of 250.31 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a novel scaffold for the development of small molecule agonists for the APJ receptor, a G-protein coupled receptor (GPCR) . The APJ receptor is an important therapeutic target due to its involvement in various physiological processes and disorders, including cardiovascular diseases, liver fibrosis, obesity, diabetes, and neuroprotection . Research indicates that structural analogs of this compound act as competitive orthosteric ligands of the APJ receptor, with studies showing that the carboxylic acid moiety is critical for receptor potency . The compound's structure, which combines a lipophilic core with an anionic carboxylic acid group, is a common feature in ligands for related GPCRs, making it a versatile building block for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or for use in further synthetic and biological investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyclohexyl-2-(4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXBJLIDPBGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: Cyclohexyl bromide and 4-fluorobenzaldehyde.

    Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexylmagnesium bromide.

    Aldol Condensation: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).

    Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Esterification: The alcohol is esterified with propanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the aryl/cycloalkylpropanoic acid class, which includes NSAIDs such as:

  • Ibuprofen: α-(4-isobutylphenyl)propanoic acid
  • Naproxen: α-(6-methoxy-2-naphthyl)propanoic acid
  • Fenbufen: 4-biphenylylbutanoic acid with an oxo group .

Key structural differences :

  • Cyclohexyl vs.
  • Fluorine Substitution: The 4-fluorophenyl moiety introduces electronegativity, which may influence binding affinity to enzymatic targets (e.g., cyclooxygenase isoforms) compared to non-fluorinated analogs like fenbufen .

Physicochemical Properties

A comparison of molecular properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (25°C) Key Substituents
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid* C₁₆H₁₉FO₂ 274.32 ~20 mg/L (estimated) Cyclohexyl, 4-fluorophenyl
Ibuprofen C₁₃H₁₈O₂ 206.28 21 mg/L Isobutylphenyl
Naproxen C₁₄H₁₄O₃ 230.26 15.9 mg/L Methoxynaphthyl
Fenbufen C₁₅H₁₄O₃ 242.27 33 mg/L Biphenylyl, oxo group

*Estimated based on structural analogs .

The lower solubility of this compound compared to fenbufen and ibuprofen may necessitate formulation adjustments for bioavailability.

Pharmacological Activity

  • COX Inhibition: Substitutions at the β-position (e.g., hydroxyl groups in β-hydroxy-β-arylpropanoic acids) enhance anti-inflammatory activity but may reduce COX-2 selectivity .
  • Anti-Proliferative Effects: highlights that arylpropanoic acids exhibit anti-proliferative activity against malignant cells. The fluorophenyl group may enhance interactions with cancer-related targets, though cytotoxicity to normal cells (e.g., peripheral blood mononuclear cells) requires evaluation .

Biological Activity

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C15H19FO2C_{15}H_{19}FO_2, features a cyclohexyl group and a fluorophenyl moiety, contributing to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit selective binding to targets such as cyclooxygenases (COX) and peroxisome proliferator-activated receptors (PPARs).

Table 1: Summary of Biological Targets

TargetActivityReference
COX-1IC50 = 1.2 μM
COX-2IC50 = 0.42 μM
PPARαInactive at 10 μM
PPARγ29 ± 1% at 10 μM

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its selective inhibition of COX enzymes suggests potential applications in pain management and anti-inflammatory therapies.

Case Studies

  • In Vivo Studies : A study demonstrated that derivatives of propanoic acids similar to this compound showed significant anti-inflammatory effects in rat models. The pharmacokinetic profile indicated good absorption and distribution, supporting further development as an anti-inflammatory agent .
  • Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound exhibited moderate cytotoxicity, particularly against human leukemia cells, suggesting potential as an anticancer agent .

Research Findings

Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity. The introduction of different substituents on the phenyl ring has been shown to modulate activity significantly. For instance, variations in the para-substituted phenyl residues have been explored to improve binding affinity to COX enzymes .

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (μM)Observations
Fluorine SubstituentSlightly reduced potencyEnhances lipophilicity
Chlorine SubstituentEnhanced potencyImproved binding affinity
Methoxy SubstituentDecreased activityLess effective compared to other variants

Q & A

Basic: What are the standard synthetic routes for 3-cyclohexyl-2-(4-fluorophenyl)propanoic acid, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclization of substituted arylpropanoic acid precursors using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, analogous compounds (e.g., 2-(4-fluorophenyl)propanoic acid derivatives) are synthesized via Friedel-Crafts alkylation or ester hydrolysis . Key intermediates are characterized using:

  • Gas chromatography-mass spectrometry (GC-MS) for purity analysis.
  • Nuclear magnetic resonance (NMR) to confirm regioselectivity, particularly 1H^1H- and 13C^{13}C-NMR for cyclohexyl and fluorophenyl group assignments.
  • High-performance liquid chromatography (HPLC) to isolate stereoisomers (if applicable) .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Answer:
Regioselectivity issues arise during cyclization or substitution steps. Strategies include:

  • Catalyst optimization : BF₃·Et₂O enhances electrophilic aromatic substitution at the para position of the fluorophenyl group .
  • Steric directing groups : Introducing temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to block undesired reaction sites .
  • Computational modeling : Pre-screening reaction pathways using density functional theory (DFT) to predict regiochemical outcomes .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : 19F^{19}F-NMR identifies fluorine substitution patterns, while 1H^1H-NMR resolves cyclohexyl proton environments.
  • Fourier-transform infrared spectroscopy (FT-IR) : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and cyclohexyl C-H vibrations.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₅H₁₇FO₂) .

Advanced: How do structural modifications (e.g., fluorine position) impact biological activity and stability?

Answer:

  • Biological activity : Fluorine’s electron-withdrawing effect enhances binding affinity to targets like cyclooxygenase-2 (COX-2). Para-substitution on the phenyl ring optimizes steric and electronic interactions, as seen in analogs like NC-2142 .
  • Chemical stability : Fluorine at the 4-position reduces oxidative degradation compared to ortho-substituted analogs. Stability under physiological pH is assessed via accelerated degradation studies (e.g., 40°C, 75% relative humidity) .

Basic: What are the known pharmacological targets of this compound?

Answer:
The compound exhibits activity against:

  • COX-2 : Docking studies show competitive inhibition via binding to the arachidonic acid pocket .
  • Pseudomonas aeruginosa : Fluorophenylpropanoic acid derivatives disrupt membrane-bound enzymes (e.g., enoyl-acyl carrier protein reductase) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions often stem from:

  • Impurity profiles : Trace intermediates (e.g., unreacted 4-fluorophenyl precursors) can skew bioassays. Use preparative HPLC (≥95% purity) and LC-MS to validate samples .
  • Assay conditions : Varying pH or ionic strength alters target binding. Standardize assays using phosphate-buffered saline (pH 7.4) and include positive controls (e.g., indomethacin for COX-2) .

Basic: What are recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless lyophilized .

Advanced: What computational tools are used to predict pharmacokinetic properties?

Answer:

  • ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–80), blood-brain barrier permeability (low), and cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations : Assess binding mode stability with COX-2 over 100-ns trajectories .
  • Docking : AutoDock Vina screens for off-target effects (e.g., COX-1 inhibition) .

Basic: How is enantiomeric purity assessed during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers.
  • Optical rotation : Compare specific rotation ([α]D²⁵) to literature values for (R)- and (S)-isomers .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

  • Prodrug design : Synthesize methyl esters (e.g., methyl 3-cyclohexyl-2-(4-fluorophenyl)propanoate) to enhance intestinal absorption.
  • Nanocarriers : Encapsulate in dendrimer-based systems (e.g., PEGylated polyamidoamine) for sustained release .
  • Amino acid conjugates : Link to L-tyrosine via ester bonds to exploit active transport mechanisms .

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